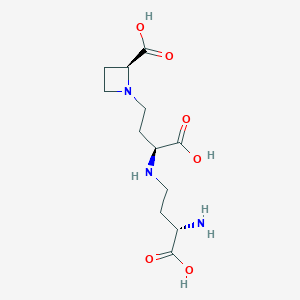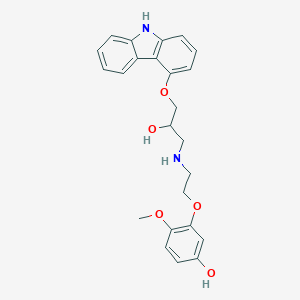
5'-Hydroxyphenyl Carvedilol
Übersicht
Beschreibung
5’-Hydroxyphenyl Carvedilol is a derivative of Carvedilol, a non-selective beta-adrenergic antagonist used to treat mild to severe chronic heart failure, hypertension, and left ventricular dysfunction . It has a molecular formula of C24H26N2O5 and a molecular weight of 422.47 .
Synthesis Analysis
A sensitive and specific high-performance liquid chromatography coupled with fluorescent detection (HPLC-FL) and tandem mass spectrometry detection (HPLC-MS/MS) methods for separation and determination of carvedilol (CAR) enantiomers and 5’-hydroxyphenyl carvedilol (5’-HCAR) enantiomers has been developed and validated . The analyzed compounds were extracted from human urine by solid-phase extraction .
Molecular Structure Analysis
The molecular structure of 5’-Hydroxyphenyl Carvedilol is complex, with a molecular formula of C24H26N2O5 . It contains a carbazole group, a methoxyphenol group, and a hydroxypropyl group .
Chemical Reactions Analysis
Carvedilol, the parent compound of 5’-Hydroxyphenyl Carvedilol, is metabolized by CYP2D6, CYP2C9, and CYP1A2 . The metabolites of Carvedilol, including 5’-Hydroxyphenyl Carvedilol, are useful markers for studying and monitoring the activities of cytochrome metabolizing enzymes .
Physical And Chemical Properties Analysis
5’-Hydroxyphenyl Carvedilol is a solid substance with an off-white color . It is soluble in DMSO, forming a clear, colorless solution . Its storage temperature is 2-8°C .
Wissenschaftliche Forschungsanwendungen
Cardiovascular Health
5’-Hydroxyphenyl Carvedilol plays a significant role in cardiovascular health. It is an active metabolite of Carvedilol, a medication widely used to treat high blood pressure and heart failure. Research indicates that it contributes to the overall therapeutic effects of Carvedilol, including vasodilation and antioxidant properties . It may also have a role in reducing arrhythmias and improving cardiac performance, particularly in conditions like hypertrophic cardiomyopathy .
Pharmacokinetics
The study of 5’-Hydroxyphenyl Carvedilol in pharmacokinetics is crucial for understanding its metabolism and efficacy. Cytochrome P450 2D6 (CYP2D6) is known to metabolize Carvedilol to form this metabolite . Variations in CYP2D6 enzyme activity due to genetic polymorphisms can significantly affect the plasma levels of 5’-Hydroxyphenyl Carvedilol, which in turn influences the drug’s effectiveness and safety profile .
Pharmaceutical Formulations
Advancements in pharmaceuticals have explored the solubility and bioavailability of 5’-Hydroxyphenyl Carvedilol. Techniques like drug–drug cocrystallization have been investigated to enhance these properties, potentially improving the pharmacological benefits of Carvedilol when combined with other medications like hydrochlorothiazide .
Clinical Trials
5’-Hydroxyphenyl Carvedilol has been the subject of various clinical trials to assess its efficacy and safety in different therapeutic contexts. For instance, the COPERNICUS trial evaluated the effects of Carvedilol, which includes the action of its metabolites, on mortality and morbidity in patients with severe heart failure .
Biochemistry Research
In biochemistry, the focus has been on the chiral separation and determination of 5’-Hydroxyphenyl Carvedilol enantiomers. High-performance liquid chromatography coupled with fluorescent detection (HPLC-FL) and tandem mass spectrometry (HPLC-MS/MS) methods have been developed for this purpose, which is essential for the precise dosing and therapeutic monitoring of the drug .
Treatment Method Innovations
Innovative treatment methods involving 5’-Hydroxyphenyl Carvedilol include the exploration of solubility enhancement techniques. Approaches such as micronization, solid dispersions, and nanoformulations have been studied to increase the solubility and bioavailability of Carvedilol, thereby enhancing its therapeutic potential .
Wirkmechanismus
Mode of Action
Carvedilol acts as an inverse agonist at the beta-1 and beta-2 adrenoceptors, and blocks alpha-1 adrenoceptors in the vasculature, causing vasodilation . The S(-) enantiomer of Carvedilol has a higher affinity for the cardiac beta-1 and beta-2 adrenoceptors, while the R(+) enantiomer primarily blocks alpha-1 adrenoceptors .
Biochemical Pathways
Carvedilol is metabolized by several cytochrome P450 enzymes, including CYP2D6, CYP2C9, and CYP1A2 . CYP2D6 is particularly important in the formation of 5’-Hydroxyphenyl Carvedilol . These enzymes catalyze the oxidation of Carvedilol, leading to the formation of various metabolites, including 5’-Hydroxyphenyl Carvedilol .
Pharmacokinetics
Carvedilol is extensively metabolized in the liver, primarily by CYP2D6, with only about 2% excreted unchanged . The metabolism of Carvedilol is subject to genetic polymorphism; CYP2D6 poor metabolizers have a 2- to 3-fold higher plasma concentration of the R(+) enantiomer and a 20% to 25% increase in the S(-) enantiomer compared to extensive metabolizers . The pharmacokinetics of Carvedilol and its metabolites can be influenced by factors such as age and liver disease .
Action Environment
The action of Carvedilol and its metabolites can be influenced by various environmental factors. For instance, the presence of the CYP2D6*10 allele, which is dominant in the Asian population, can affect the metabolism of Carvedilol . Additionally, factors such as diet, concomitant medications, and liver function can also influence the pharmacokinetics and pharmacodynamics of Carvedilol .
Zukünftige Richtungen
The development of sensitive and specific methods for the separation and determination of carvedilol enantiomers and 5’-hydroxyphenyl carvedilol enantiomers has opened up new possibilities for the analysis of these compounds in human urine samples . This could potentially lead to improved monitoring of carvedilol therapy in patients suffering from cardiovascular disease .
Eigenschaften
IUPAC Name |
3-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUVZUBTCLBJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400388 | |
| Record name | 5'-Hydroxyphenyl Carvedilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Hydroxyphenyl Carvedilol | |
CAS RN |
142227-51-8 | |
| Record name | 5'-Hydroxyphenyl Carvedilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying 5'-Hydroxyphenyl Carvedilol?
A1: 5'-Hydroxyphenyl Carvedilol (5'-HCAR) is a key metabolite of Carvedilol, a drug used to treat cardiovascular diseases. Understanding its pharmacokinetic properties is crucial as it contributes to the overall efficacy of Carvedilol therapy [, ].
Q2: How does the presence of Ketoconazole affect the formation of 5'-Hydroxyphenyl Carvedilol?
A2: Research shows that co-administration of Ketoconazole with Carvedilol can significantly reduce the maximum plasma concentration (Cmax) of 5'-HCAR by 45.0% []. This suggests that Ketoconazole inhibits the metabolic pathway responsible for converting Carvedilol to 5'-HCAR.
Q3: Are there reliable methods for measuring the levels of Carvedilol and its metabolites, including 5'-Hydroxyphenyl Carvedilol, in biological samples?
A3: Yes, several analytical techniques have been developed for this purpose. High-performance liquid chromatography coupled with fluorescent detection (HPLC-FL) and tandem mass spectrometry (HPLC-MS/MS) are highly sensitive and specific methods used to separate and quantify Carvedilol, 5'-HCAR, and other metabolites in human urine samples []. Additionally, low-volume LC-MS/MS methods have been developed for the quantification of Carvedilol, 5'-HCAR, and other metabolites in whole blood and plasma samples []. These advancements allow for accurate pharmacokinetic investigations in various populations, including children.
Q4: Does Apatinib, an anti-cancer drug, influence the metabolism of Carvedilol and the formation of 5'-Hydroxyphenyl Carvedilol?
A4: Studies show that Apatinib can inhibit the formation of Carvedilol metabolites, including 5'-HCAR, both in human and rat liver microsomes []. This interaction could have implications for patients receiving both drugs concurrently, potentially altering the efficacy and safety profile of Carvedilol.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



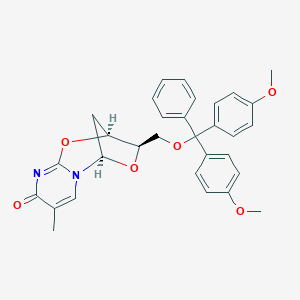

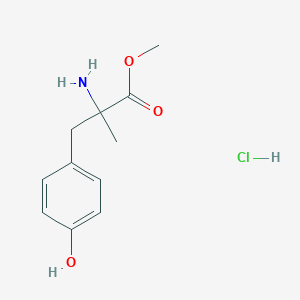


![(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone](/img/structure/B15627.png)
![(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL](/img/structure/B15629.png)
![2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propylamino]propyl]hexanamide](/img/structure/B15631.png)
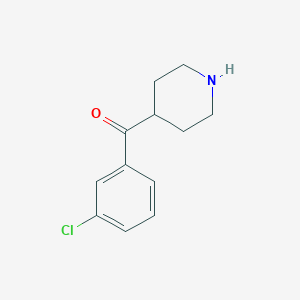
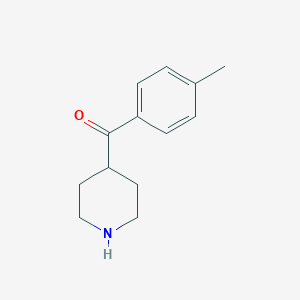

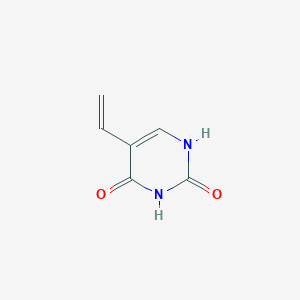
![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B15640.png)
